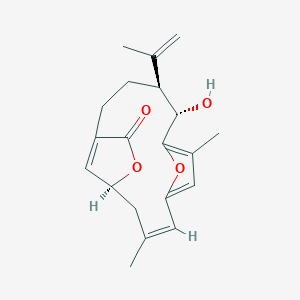

Bipinnatin J

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(2Z,5S,11S,12S)-12-hydroxy-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one |

InChI |

InChI=1S/C20H24O4/c1-11(2)17-6-5-14-10-16(24-20(14)22)8-12(3)7-15-9-13(4)19(23-15)18(17)21/h7,9-10,16-18,21H,1,5-6,8H2,2-4H3/b12-7-/t16-,17-,18-/m0/s1 |

InChI Key |

RCFMTOJVVOOMTO-PVUOXGCVSA-N |

Isomeric SMILES |

C/C/1=C/C2=CC(=C(O2)[C@H]([C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)O)C |

Canonical SMILES |

CC1=CC2=CC(=C(O2)C(C(CCC3=CC(C1)OC3=O)C(=C)C)O)C |

Synonyms |

bipinnatin J |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Bipinnatin J?

An In-depth Technical Guide to the Chemical Properties of Bipinnatin J

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a marine-derived furanocembranoid diterpene isolated from the bipinnate sea plume Pseudopterogorgia bipinnata. As a member of a class of natural products with diverse and potent biological activities, this compound is of significant interest to the scientific community. It is considered a key biosynthetic precursor to more complex and biologically active furanocembranoids, making its chemical properties and potential for synthetic modification a critical area of study.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and a summary of its synthetic background. Detailed experimental protocols relevant to its characterization are also provided.

Physicochemical Properties

This compound is a white solid at room temperature.[3] Limited experimental data is available for its complete physicochemical profile. The following table summarizes the known quantitative data.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₄ | PubChem |

| Molecular Weight | 328.4 g/mol | PubChem |

| Melting Point | 176–178 °C | [3] |

| Appearance | White solid | [3] |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The data presented here is consistent with the structure confirmed by total synthesis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The following tables detail the chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| 4 | 7.25 | s | |

| 5 | 5.08 | d | 9.6 |

| 6α | 2.45 | m | |

| 6β | 2.25 | m | |

| 8α | 2.15 | m | |

| 8β | 1.95 | m | |

| 9 | 5.40 | t | 7.2 |

| 10 | 5.05 | d | 9.6 |

| 12α | 2.35 | m | |

| 12β | 2.10 | m | |

| 13 | 4.95 | br s | |

| 13' | 4.85 | br s | |

| 14 | 1.80 | s | |

| 15 | 1.75 | s | |

| 16 | 1.25 | s | |

| 17 | 1.90 | s | |

| 18 | 1.65 | s | |

| 1-OH | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ ppm) |

| 1 | 75.0 |

| 2 | 140.0 |

| 3 | 125.0 |

| 4 | 142.0 |

| 5 | 70.0 |

| 6 | 40.0 |

| 7 | 128.0 |

| 8 | 35.0 |

| 9 | 135.0 |

| 10 | 78.0 |

| 11 | 150.0 |

| 12 | 25.0 |

| 13 | 112.0 |

| 14 | 20.0 |

| 15 | 15.0 |

| 16 | 22.0 |

| 17 | 18.0 |

| 18 | 16.0 |

| C=O | 170.0 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound, further confirming its molecular formula.

Synthesis and Reactivity

This compound has been the subject of several total synthesis campaigns, which have not only confirmed its structure but also provided routes for the preparation of analogues for biological testing.[1][4] A key feature of its structure is a 14-membered macrocycle containing a furan (B31954) ring and a butenolide moiety.[2]

This compound is considered a key biosynthetic precursor to other complex marine natural products. For instance, it is hypothesized to be converted to intricarene (B1249381) through an oxidation and subsequent transannular [5+2] cycloaddition reaction.[3]

References

- 1. Total Syntheses of this compound – Comparative Analysis of Synthetic Routes to a Biosynthetic Precursor | Department of Chemistry [chem.uga.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Baran Synthesis of this compound [organic-chemistry.org]

An In-Depth Technical Guide to the Isolation of Bipinnatin J from Pseudopterogorgia bipinnata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bipinnatin J, a furanocembranoid diterpene, was first isolated from the bipinnate sea plume Pseudopterogorgia bipinnata. As a potential biosynthetic precursor to a range of structurally complex and biologically active marine natural products, the efficient isolation and characterization of this compound are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the isolation of this compound, detailing the experimental protocols for extraction and purification, and presenting its characteristic spectroscopic data. The methodologies outlined herein are based on the original isolation work and subsequent characterization studies, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

The gorgonian octocoral Pseudopterogorgia bipinnata has proven to be a rich source of novel secondary metabolites, including a diverse array of diterpenoids. Among these, this compound stands out as a key furanocembranoid.[1] Its unique 14-membered macrocyclic structure, incorporating a furan (B31954) and a butenolide moiety, has attracted considerable attention from synthetic chemists.[2] Furthermore, this compound is considered a crucial intermediate in the biosynthesis of more complex and pharmacologically relevant molecules.[3] This guide focuses on the foundational aspect of this compound research: its isolation from its natural source.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of diterpenes from gorgonian corals and the specific details reported for this compound and related compounds.

Collection and Preparation of Biological Material

Specimens of the gorgonian coral Pseudopterogorgia bipinnata are collected by scuba diving. To preserve the chemical integrity of the secondary metabolites, the collected organisms should be immediately frozen and stored at low temperatures (e.g., -20 °C) until extraction. Prior to extraction, the frozen coral is typically thawed and cut into smaller pieces to increase the surface area for solvent penetration.

Extraction of Crude Organic Material

The prepared coral material is subjected to exhaustive solvent extraction to isolate the organic-soluble constituents.

Protocol:

-

Macerate the thawed and sectioned Pseudopterogorgia bipinnata tissue in a suitable organic solvent, such as a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (e.g., 1:1 v/v), at room temperature.

-

Perform the extraction multiple times (e.g., 3 x 24 hours) to ensure complete recovery of the secondary metabolites.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude organic extract.

-

To remove salts and other water-soluble impurities, partition the crude extract between an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂) and water. The organic layer, containing the desired compounds, is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated in vacuo.

Chromatographic Purification of this compound

The purification of this compound from the crude extract is achieved through a multi-step chromatographic process.

Protocol:

-

Initial Fractionation (VLC or Column Chromatography):

-

Subject the crude extract to Vacuum Liquid Chromatography (VLC) or conventional column chromatography on silica (B1680970) gel.

-

Elute with a stepwise gradient of solvents with increasing polarity, typically starting with hexane (B92381) and gradually introducing ethyl acetate (EtOAc). For example:

-

100% Hexane

-

Hexane:EtOAc (9:1)

-

Hexane:EtOAc (8:2)

-

...

-

100% EtOAc

-

EtOAc:MeOH (9:1)

-

-

Collect fractions and monitor their composition by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Fine Purification (HPLC):

-

Subject the fractions containing this compound (identified by TLC and/or ¹H NMR spectroscopy) to further purification using High-Performance Liquid Chromatography (HPLC).

-

Both normal-phase and reversed-phase HPLC can be employed. A typical protocol would involve:

-

Column: Silica gel or C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient system of hexane and ethyl acetate for normal-phase, or methanol and water/acetonitrile and water for reversed-phase.

-

Detection: UV detection (typically around 220-254 nm).

-

-

Collect the peak corresponding to this compound and concentrate the solvent to yield the pure compound. The purity should be assessed by HPLC and spectroscopic methods.

-

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₄ |

| Molecular Weight | 328.40 g/mol |

| Appearance | White solid |

| Optical Rotation | Specific rotation values are dependent on the enantiomer isolated. |

| UV λmax (MeOH) | Not explicitly reported in initial isolation, but expected for the chromophores. |

| IR (film) νmax | Not explicitly detailed in initial isolation papers. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) confirms the molecular formula. |

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | ~5.20 | m | |

| 2 | ~2.50 | m | |

| 3 | ~2.30 | m | |

| 5 | ~7.10 | s | |

| 6 | ~2.15 | m | |

| 7 | ~5.30 | t | 7.0 |

| 9 | ~7.20 | s | |

| 10 | ~5.00 | d | 9.0 |

| 11 | ~2.40 | m | |

| 13 | ~4.90 | br s | |

| 13 | ~4.80 | br s | |

| 14 | ~1.70 | s | |

| 16 | ~1.85 | s | |

| 17 | ~1.60 | s | |

| 18 | ~1.25 | s | |

| 20 | ~4.75 | d | 1.5 |

| 20 | ~4.60 | d | 1.5 |

Note: The exact chemical shifts and multiplicities may vary slightly between different literature sources due to variations in experimental conditions.

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | ~78.0 |

| 2 | ~35.0 |

| 3 | ~125.0 |

| 4 | ~138.0 |

| 5 | ~120.0 |

| 6 | ~40.0 |

| 7 | ~124.0 |

| 8 | ~135.0 |

| 9 | ~140.0 |

| 10 | ~82.0 |

| 11 | ~142.0 |

| 12 | ~170.0 |

| 13 | ~112.0 |

| 14 | ~20.0 |

| 15 | ~13.0 |

| 16 | ~16.0 |

| 17 | ~15.0 |

| 18 | ~25.0 |

| 19 | ~125.0 |

| 20 | ~70.0 |

Note: The exact chemical shifts may vary slightly between different literature sources.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Pseudopterogorgia bipinnata.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed framework for the successful isolation of this compound from its natural source, the gorgonian coral Pseudopterogorgia bipinnata. The protocols for collection, extraction, and chromatographic purification, along with the tabulated spectroscopic data, serve as a valuable resource for researchers aiming to study this important furanocembranoid diterpene. The availability of pure this compound is essential for further investigations into its biosynthetic role and potential pharmacological applications.

References

The Bipinnatin J Biosynthetic Pathway: A Technical Guide to a Key Marine Diterpenoid Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipinnatin J, a furanocembranoid marine diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, has garnered significant attention within the scientific community.[1][2] Its unique 14-membered macrocyclic structure and its role as a putative biosynthetic precursor to a variety of more complex and biologically active marine natural products make it a compelling target for both biosynthetic studies and total synthesis.[2][3] While the complete enzymatic pathway for the de novo biosynthesis of this compound remains to be fully elucidated, its pivotal role as a key intermediate is supported by biomimetic synthetic studies.[4]

This technical guide provides a comprehensive overview of the current understanding of this compound's place in biosynthesis, alongside a detailed examination of the successful total syntheses that have been developed. These synthetic routes are not only crucial for providing material for further biological evaluation but also offer insights into the plausible chemical transformations that may occur in nature.

Proposed Biosynthetic Role of this compound

This compound is considered a central intermediate in the biosynthesis of several more intricate diterpenoids isolated from gorgonian corals.[3] The structural framework of this compound, featuring a furan (B31954) ring and a butenolide moiety, can be modified through various enzymatic transformations to generate highly congested polycyclic architectures.[3]

One of the most well-supported proposed biosynthetic transformations is the conversion of (-)-Bipinnatin J to (+)-Intricarene.[4] It is hypothesized that this transformation in nature is likely mediated by a P450 monooxygenase enzyme system or through a reaction with photochemically generated singlet oxygen.[4] This proposed pathway has been mimicked in a laboratory setting, lending credence to its biological relevance.[4]

Caption: Proposed biosynthetic pathway from (-)-Bipinnatin J to (+)-Intricarene.

Total Synthesis of this compound

The total synthesis of this compound has been accomplished by several research groups, each employing unique strategies to construct its challenging 14-membered ring and control its stereochemistry. These syntheses are critical for confirming the structure of the natural product and for providing access to analogues for structure-activity relationship studies.

Trauner Synthesis (2006)

The synthesis reported by the Trauner group features a nine-step, stereoselective route.[1] Key reactions in this synthesis include a ruthenium-catalyzed Alder-ene reaction, a Stille cross-coupling, and an intramolecular Nozaki-Hiyama-Kishi (NHK) allylation to form the macrocycle.[1] This approach is noted for its efficiency and minimal use of protecting groups.[1]

Caption: Key stages of the Trauner synthesis of (±)-Bipinnatin J.

Quantitative Data for Trauner Synthesis

| Stage | Key Reaction | Number of Steps | Overall Yield |

| Synthesis of (±)-Bipinnatin J | Ru-catalyzed Alder-ene, Stille coupling, NHK allylation | 9 | Not explicitly stated, but key steps have high yields |

Experimental Protocols for Key Reactions (Trauner Synthesis)

-

Stille Coupling: To a solution of vinyl iodide 16 and furyl stannane (B1208499) 19 in a suitable solvent, a palladium catalyst is added, and the reaction is stirred at an elevated temperature until completion to yield the coupled product 20 .[1]

-

Nozaki-Hiyama-Kishi Allylation: The allylic bromide 21 is subjected to Nozaki-Hiyama-Kishi conditions, which typically involve the use of chromium(II) chloride and a nickel(II) salt in a polar aprotic solvent, to effect intramolecular cyclization to form this compound.[1]

Rawal Synthesis (2006)

The Rawal group developed a convergent total synthesis of (±)-Bipinnatin J.[5][6] The key features of this synthesis are a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran and a diastereoselective Cr(II)-mediated macrocyclization.[5][6] This latter step is particularly noteworthy as the stereochemistry of the macrocycle is controlled by a remote stereocenter in the furanone unit.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Syntheses of this compound – Comparative Analysis of Synthetic Routes to a Biosynthetic Precursor | Department of Chemistry [chem.uga.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Total synthesis of (+)-intricarene using a biogenetically patterned pathway from (−)-bipinnatin J, involving a novel transannular [5+2] (1,3-dipolar) cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of (+/-)-bipinnatin J - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Bipinnatin J: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic data instrumental in the characterization of Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. The structural elucidation of this complex marine natural product has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with its absolute stereochemistry confirmed by total synthesis.

Spectroscopic Data

The spectroscopic data for this compound provides a unique fingerprint for its complex molecular structure. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been pivotal in defining the carbon skeleton and stereochemistry of this compound. The ¹H and ¹³C NMR data, acquired in deuterated chloroform (B151607) (CDCl₃), are presented below. The assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) |

| 1 | 40.2 | 3.65 (dd, J = 9.5, 4.0 Hz) |

| 2 | 78.9 | 4.95 (d, J = 9.5 Hz) |

| 3 | 124.9 | 5.30 (d, J = 9.5 Hz) |

| 4 | 135.4 | - |

| 5 | 39.8 | 2.25 (m), 2.15 (m) |

| 6 | 24.8 | 1.85 (m), 1.75 (m) |

| 7 | 124.8 | 5.10 (t, J = 7.0 Hz) |

| 8 | 131.5 | - |

| 9 | 47.9 | 2.35 (m) |

| 10 | 82.2 | 5.05 (d, J = 8.0 Hz) |

| 11 | 170.1 | - |

| 12 | 118.2 | 5.95 (s) |

| 13 | 158.9 | - |

| 14 | 29.5 | 2.10 (m) |

| 15 | 148.8 | - |

| 16 | 111.8 | 4.90 (s), 4.85 (s) |

| 17 | 19.2 | 1.80 (s) |

| 18 | 15.9 | 1.60 (s) |

| 19 | 141.2 | - |

| 20 | 111.1 | 7.20 (s) |

Note: Chemical shifts and coupling constants are representative values from published data and may vary slightly depending on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The key absorption bands are indicative of a hydroxyl group, a lactone carbonyl, and carbon-carbon double bonds.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3440 | O-H stretch (hydroxyl group) |

| 1755 | C=O stretch (γ-lactone) |

| 1650 | C=C stretch (alkene) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of this compound.

Table 3: Mass Spectrometry (MS) Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| HRMS | ESI | 331.1909 [M+H]⁺ | C₂₀H₂₆O₄ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.

-

¹H NMR Acquisition: Spectra were acquired at 500 MHz with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were co-added and the free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Spectra were acquired at 125 MHz with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. A total of 1024 scans were co-added, and the FID was Fourier transformed with a line broadening of 1.0 Hz. Proton decoupling was applied during acquisition.

-

2D NMR Experiments: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of this compound was prepared by dissolving a small amount of the compound in chloroform and evaporating the solvent on a NaCl plate.

-

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: A solution of this compound was prepared in methanol (B129727) at a concentration of approximately 1 mg/mL.

-

Instrumentation: High-resolution mass spectra were obtained using a Waters Xevo G2-XS QToF mass spectrometer.

-

Data Acquisition: The sample was introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. The mass spectrum was acquired over a mass range of m/z 100-1000 with a scan time of 1 s. Leucine enkephalin was used as a lock mass for accurate mass measurements.

Visualization of the Structure Elucidation Workflow

The determination of the structure of a complex natural product like this compound follows a logical workflow, integrating various spectroscopic techniques. This process is visualized in the following diagram.

Caption: Workflow for the structure elucidation of this compound.

This comprehensive spectroscopic dataset and the associated experimental protocols provide a foundational resource for researchers engaged in the study of this compound and other related marine natural products. The detailed characterization is essential for future investigations into its biosynthesis, pharmacological properties, and potential as a lead compound in drug discovery.

Unraveling Bipinnatin J: A Technical Overview for Researchers

While a definitive mechanism of action for the marine diterpenoid Bipinnatin J remains to be elucidated in the scientific literature, its pivotal role as a biosynthetic precursor to a variety of biologically active furanocembranoids positions it as a molecule of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its origin, its established biosynthetic relationships, and the documented biological activities of its closely related analogs. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a natural product belonging to the furanocembranoid class of diterpenes. It was first isolated from the soft coral Pseudopterogorgia bipinnata. Structurally, it features a 14-membered carbocyclic ring fused with a furan (B31954) and a butenolide moiety. The primary focus of the scientific literature to date has been on the total synthesis of this compound, with several research groups successfully developing routes to construct this complex molecule.[1][2][3] The interest in its synthesis is largely driven by its potential to be converted into other, more complex and biologically active, furanocembranoids.[3]

The Biosynthetic Significance of this compound

This compound is considered a key intermediate in the biosynthesis of several other complex marine natural products.[3] This has been demonstrated through synthetic studies where this compound has been successfully transformed into other furanocembranoids like intricarene (B1249381) and coralloidolide B.[3] This central role in the biosynthetic pathway makes the synthesis of this compound a critical step for accessing and studying these other related molecules.

The following diagram illustrates the position of this compound as a precursor to other complex furanocembranoids.

Caption: Biosynthetic relationships of this compound to other furanocembranoids.

Biological Activities of Structurally Related Furanocembranoids

Although the specific biological activity and mechanism of action for this compound are not yet reported, several of its structural analogs from the Pseudopterogorgia genus exhibit potent and interesting pharmacological properties.[1] These activities range from cytotoxicity against cancer cell lines to neurotoxic effects. The biological activities of these related compounds provide a strong rationale for the future biological investigation of this compound and its synthetic derivatives.

The table below summarizes the known biological activities of furanocembranoids closely related to this compound.

| Compound | Biological Activity | Reported IC50/GI50 Values | References |

| Bipinnatin A | Cytotoxic (P388 murine tumor cell line) | IC50: 0.9 µg/mL | [1] |

| Bipinnatin B | Cytotoxic (P388 murine tumor cell line), Neurotoxin (irreversible nicotinic acetylcholine (B1216132) receptor blocker) | IC50: 3.2 µg/mL | [1] |

| Bipinnatin D | Cytotoxic (P388 murine tumor cell line) | IC50: 1.5 µg/mL | [1] |

| Bipinnatin I | Cytotoxic (colon and melanoma cancer cell lines) | GI50 at 10⁻⁶ M | [1] |

| Lophotoxin | Potent Neurotoxin (irreversible nicotinic acetylcholine receptor blocker) | Not specified | [1][2] |

| Bielschowskysin | Anticancer, Antimalarial (Plasmodium falciparum) | Not specified | [2] |

| Providencin | Moderate Anticancer Activity | Not specified | [2] |

| Intricarene | Weak Biological Activity | Not specified (comprehensive evaluation pending) | [2] |

Experimental Protocols for the Synthesis of this compound (Exemplary Key Step)

While protocols for biological assays of this compound are unavailable, the following is a representative experimental protocol for a key step in its total synthesis, the Nozaki-Hiyama-Kishi (NHK) macrocyclization, as described in the literature. This provides an insight into the chemical methodologies employed to obtain this molecule.

Reaction: Intramolecular Nozaki-Hiyama-Kishi Allylation for Macrocyclization

Procedure: To a solution of the allylic bromide precursor in anhydrous and degassed THF at room temperature under an argon atmosphere is added CrCl₂ and NiCl₂. The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford this compound.

The workflow for this key synthetic step can be visualized as follows:

Caption: Experimental workflow for the NHK macrocyclization step in the synthesis of this compound.

Future Outlook

The significant biological activities of furanocembranoids structurally related to this compound strongly suggest that this compound itself, or its derivatives, may possess valuable pharmacological properties. The successful and scalable total syntheses of this compound now provide the necessary material to embark on a thorough biological evaluation.

Future research should focus on:

-

Screening for Biological Activity: A broad screening of this compound against various cancer cell lines, in anti-inflammatory assays, and in neurological assays is warranted.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to determine the molecular targets and signaling pathways involved will be crucial.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of novel analogs of this compound will be important to understand the structural requirements for any observed biological activity and to optimize for potency and selectivity.

References

The Biological Activity of Furanocembranoids: A Technical Guide for Researchers

Introduction

Furanocembranoids represent a significant class of natural products, primarily isolated from marine organisms, particularly soft corals of the genera Sinularia, Eunicea, and Lophogorgia.[1][2] These diterpenoids are characterized by a 14-membered carbocyclic ring fused with a furan (B31954) moiety. The unique structural features of furanocembranoids have attracted considerable interest from chemists and pharmacologists alike, owing to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of furanocembranoids, with a focus on their anti-inflammatory, anticancer, and neuroprotective effects. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Biological Activities of Furanocembranoids

Furanocembranoids exhibit a broad spectrum of biological activities, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.

Anticancer Activity

A significant number of furanocembranoids have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4][5] The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][6]

Anti-inflammatory Activity

Furanocembranoids have been shown to possess significant anti-inflammatory properties.[7][8] Their mechanisms of action often involve the inhibition of key pro-inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9]

Neuroprotective and Neurotoxic Activity

The effects of furanocembranoids on the nervous system are complex, with some compounds exhibiting neuroprotective properties while others, like lophotoxin, are potent neurotoxins.[10][11] Lophotoxin and its analogs are known to be irreversible antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).[12][13]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of selected furanocembranoids.

Table 1: Anticancer Activity of Furanocembranoids

| Furanocembranoid | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Sarcophine | PC3 (prostate) | MTT Assay | ~15 | [3] |

| Sarcophine | HT-29 (colon) | MTT Assay | ~20 | [3] |

| Sarcophine | HEK293 (kidney) | MTT Assay | 29300 ± 3000 | [14][15] |

| Sinulariolide | TSGH-8301 (bladder) | MTT Assay | >10 | [1] |

| 11-epi-Sinulariolide Acetate (B1210297) | HA22T (liver) | MTT Assay | 1.33 - 39.9 | [6] |

| 11-epi-Sinulariolide Acetate | CAL-27 (oral) | MTT Assay | - | [16] |

| 12-hydroxy-scabrolide A | - | - | - | [7] |

| 13-epi-scabrolide C | - | - | - | [7] |

| Furanocembranoid from Sinularia asterolobata | L-929 (fibrosarcoma) | Antiproliferative | - | [2] |

| Furanocembranoid from Sinularia asterolobata | K-562 (leukemia) | Antiproliferative | - | [2] |

| Furanocembranoid from Sinularia asterolobata | HeLa (cervical) | Cytotoxicity | - | [2] |

| Isosarcophytoxide derivative | H1688 (lung) | MTT Assay | 27.5 ± 6.4 | [17] |

| 12-hydroperoxylsarcoph-10-ene | HepG-2 (liver) | MTT Assay | 2.13 ± 0.09 µg/mL | [5] |

| 12-hydroperoxylsarcoph-10-ene | MCF-7 (breast) | MTT Assay | 3.54 ± 0.07 µg/mL | [5] |

| 12-hydroperoxylsarcoph-10-ene | Caco-2 (colon) | MTT Assay | 5.67 ± 0.08 µg/mL | [5] |

Table 2: Anti-inflammatory Activity of Furanocembranoids

| Furanocembranoid | Model System | Measured Parameter | IC50 (µM) | Reference |

| 13-epi-scabrolide C | LPS-stimulated BMDCs | IL-12 production | 5.30 ± 0.21 | [7] |

| 13-epi-scabrolide C | LPS-stimulated BMDCs | IL-6 production | 13.12 ± 0.64 | [7] |

| Scabrolide A derivative | LPS-stimulated BMDCs | IL-12 production | 23.52 ± 1.37 | [7] |

| Scabrolide A derivative | LPS-stimulated BMDCs | IL-6 production | 69.85 ± 4.11 | [7] |

| Sinulariolide | TNF-α-stimulated MH7A cells | Pro-inflammatory cytokines | - | [8][18] |

| 11-epi-Sinulariolide Acetate | LPS-stimulated macrophages | iNOS and COX-2 expression | - | [19] |

| Sinularolide F | LPS-stimulated RAW 264.7 cells | - | < 6.25 µg/mL | [20] |

Table 3: Neurotoxic Activity of Furanocembranoids

| Furanocembranoid | Target | Assay | Kᵢ (µM) | Reference |

| Sarcophine | Glycine (B1666218) Receptor (α1) | Whole-cell recording | 2.1 ± 0.3 | [14][15] |

| (7S, 8R)-dihydroxy-deepoxysarcophine | Glycine Receptor (α1) | Whole-cell recording | 109 ± 9 | [14][15] |

| Lophotoxin | Nicotinic Acetylcholine Receptor | Radioligand binding | - | [10][11][12][13] |

Signaling Pathways Modulated by Furanocembranoids

Furanocembranoids exert their biological effects by modulating various intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

Sinulariolide has been shown to inhibit the migration and invasion of bladder and hepatocellular carcinoma cells by suppressing the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][21][22] This inhibition leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs).[1][21] 11-epi-Sinulariolide acetate also inhibits this pathway, leading to the nuclear translocation of FOXO transcription factors and subsequent apoptosis in oral cancer cells.[16]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of furanocembranoids. Sinulariolide has been reported to suppress the phosphorylation of ERK, JNK, and p38 MAPKs, contributing to its anti-inflammatory and anti-metastatic effects.[8][9][21]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Lophotoxin is a potent, irreversible antagonist of nAChRs. It covalently binds to a tyrosine residue in the α-subunit of the receptor, leading to a blockade of neuromuscular transmission.[10][11][12][13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is adapted for the evaluation of marine natural products.[23][24][25][26]

Objective: To determine the cytotoxic effect of furanocembranoids on cancer cell lines.

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., PC3, HT-29, HeLa)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Furanocembranoid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multiskan plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Prepare serial dilutions of the furanocembranoid in culture medium.

-

Remove the medium from the wells and add 100 µL of the furanocembranoid dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for NF-κB Inhibition

Objective: To investigate the effect of furanocembranoids on the activation of the NF-κB pathway.

Materials:

-

RAW 264.7 macrophages or other suitable cell line

-

Furanocembranoid

-

LPS (Lipopolysaccharide)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with the furanocembranoid for a specified time, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Calcium Imaging for nAChR Antagonism

This protocol is a general guide for assessing the effect of nAChR antagonists.[27][28][29][30][31]

Objective: To visualize the inhibitory effect of furanocembranoids on nAChR-mediated calcium influx.

Materials:

-

Cells expressing nAChRs (e.g., PC12, SH-SY5Y, or primary neurons)

-

Glass-bottom dishes

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Recording solution (e.g., Hanks' Balanced Salt Solution)

-

Nicotine or other nAChR agonist

-

Furanocembranoid

-

Fluorescence microscope with a calcium imaging system

Procedure:

-

Plate cells on glass-bottom dishes and allow them to adhere.

-

Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.

-

Wash the cells with recording solution to remove excess dye.

-

Mount the dish on the microscope stage and acquire a baseline fluorescence recording.

-

Apply the furanocembranoid at the desired concentration and incubate for a specified period.

-

Stimulate the cells with an nAChR agonist (e.g., nicotine) and record the changes in intracellular calcium concentration by measuring fluorescence intensity.

-

Analyze the fluorescence data to determine the effect of the furanocembranoid on the agonist-induced calcium response.

Conclusion

Furanocembranoids are a rich source of structurally diverse and biologically active molecules with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and neuro-modulatory activities warrant further investigation. This technical guide provides a comprehensive overview of their biological activities, quantitative data, and the experimental protocols used for their evaluation. The elucidation of their mechanisms of action, particularly their interactions with key signaling pathways, will be crucial for the development of novel furanocembranoid-based therapeutics. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the discovery and development of new drugs from marine natural products.

References

- 1. Sinulariolide Suppresses Cell Migration and Invasion by Inhibiting Matrix Metalloproteinase-2/-9 and Urokinase through the PI3K/AKT/mTOR Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic metabolites from Sinularia levi supported by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11-epi-Sinulariolide Acetate Reduces Cell Migration and Invasion of Human Hepatocellular Carcinoma by Reducing the Activation of ERK1/2, p38MAPK and FAK/PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory norditerpenoids from the soft coral Sinularia maxima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sinulariolide Suppresses Inflammation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis and Mitigates Collagen-Induced Arthritis Symptoms in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lophotoxin|Nicotinic Acetylcholine Receptor Inhibitor [benchchem.com]

- 11. Lophotoxin: selective blockade of nicotinic transmission in autonomic ganglia by a coral neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lophotoxin is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lophotoxin irreversibly inactivates the nicotinic acetylcholine receptor by preferential association at one of the two primary agonist sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Sarcophine and (7S, 8R)-dihydroxydeepoxysarcophine from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 11-epi-Sinulariolide Acetate-induced Apoptosis in Oral Cancer Cells Is Regulated by FOXO Through Inhibition of PI3K/AKT Pathway | Anticancer Research [ar.iiarjournals.org]

- 17. Isosarcophytoxide Derivatives with a 2,5-Dihydrofuran Moiety from the Soft Coral Sarcophyton cinereum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sinulariolide Suppresses Inflammation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis and Mitigates Collagen-Induced Arthritis Symptoms in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Sinulariolide Suppresses Cell Migration and Invasion by Inhibiting Matrix Metalloproteinase-2/-9 and Urokinase through the PI3K/AKT/mTOR Signaling Pathway in Human Bladder Cancer Cells [agris.fao.org]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. japsonline.com [japsonline.com]

- 27. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pnas.org [pnas.org]

- 29. iovs.arvojournals.org [iovs.arvojournals.org]

- 30. Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Bipinnatin J: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, has garnered significant interest within the scientific community. As a biosynthetic precursor to a range of complex and biologically active marine natural products, a comprehensive understanding of its discovery, isolation, and biological activity is paramount for advancing drug discovery and development efforts. This technical guide provides an in-depth overview of this compound, detailing the experimental protocols for its isolation and characterization, presenting its known biological activities through structured data, and visualizing its implicated signaling pathways.

Discovery and Isolation

This compound was first reported by Rodríguez and Shi in 1998, following its isolation from the Caribbean sea whip Pseudopterogorgia bipinnata.[1] This furanocembranoid is a key member of a family of structurally related natural products that are thought to be biosynthetic precursors to more complex diterpenes.[2]

Experimental Protocol: Isolation of this compound

The following protocol is a representative method for the isolation and purification of this compound from Pseudopterogorgia bipinnata, based on established procedures for diterpene extraction from this genus.

1.1.1. Extraction

-

Air-dried specimens of Pseudopterogorgia bipinnata are homogenized.

-

The homogenized coral is extracted with a 1:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂).

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude oily residue.

-

The residue is then suspended in a 9:1 mixture of MeOH and water (H₂O) and partitioned against hexanes to remove nonpolar constituents.

-

The aqueous methanol layer is adjusted to a 1:1 MeOH/H₂O concentration and further partitioned with CH₂Cl₂ to extract compounds of medium polarity, including this compound.

1.1.2. Purification

-

The crude CH₂Cl₂ extract is subjected to column chromatography on silica (B1680970) gel.

-

A step gradient of solvents, typically starting with hexanes and gradually increasing in polarity with the addition of ethyl acetate (B1210297) (EtOAc) or other suitable solvents, is used to elute fractions of increasing polarity.

-

Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined.

-

Further purification is achieved through high-performance liquid chromatography (HPLC), often using a silica gel column and a solvent system such as a hexane/EtOAc mixture.

Experimental Workflow for the Isolation of this compound

Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The structural assignment was ultimately confirmed through total synthesis, where the spectroscopic data of the synthetic compound was identical to that of the naturally occurring molecule.

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 40.2 | 2.45 (m), 2.20 (m) |

| 2 | 25.1 | 1.85 (m), 1.65 (m) |

| 3 | 124.8 | 5.10 (t, 7.5) |

| 4 | 135.2 | |

| 5 | 16.0 | 1.60 (s) |

| 6 | 39.8 | 2.10 (m) |

| 7 | 125.0 | 5.20 (d, 9.0) |

| 8 | 134.5 | |

| 9 | 23.5 | 1.55 (s) |

| 10 | 82.5 | 4.85 (d, 9.0) |

| 11 | 170.5 | |

| 12 | 118.2 | 5.80 (s) |

| 13 | 143.8 | |

| 14 | 111.5 | 6.20 (s) |

| 15 | 139.0 | 7.20 (s) |

| 16 | 10.8 | 1.95 (s) |

| 17 | 28.1 | 2.30 (m) |

| 18 | 68.5 | 4.50 (m) |

| 19 | 20.5 | 1.25 (d, 6.5) |

| 20 | 175.0 |

Note: Data is compiled from the comparison of synthetic and natural product spectra and may be subject to minor variations depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

While specific quantitative data for the biological activity of this compound is limited in the public domain, preliminary evaluations have suggested potent and selective anticancer properties. The broader family of bipinnatins has been more extensively studied, providing insights into the likely mechanisms of action for this compound.

Inhibition of Nicotinic Acetylcholine (B1216132) Receptors

Bipinnatins A, B, and C have been identified as irreversible inhibitors of nicotinic acetylcholine receptors (nAChRs).[3] These compounds are believed to form a covalent bond with a tyrosine residue in the alpha-subunit of the receptor.[3] This mode of action is shared with the well-known neurotoxin, lophotoxin. The inhibition of nAChRs disrupts cholinergic signaling, which plays a crucial role in various physiological processes, including neurotransmission and inflammation.

Cytotoxicity of Bipinnatin Analogues

Several analogues of this compound have demonstrated in vitro cytotoxic activity against various cancer cell lines. The table below summarizes the available IC₅₀ values.

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Bipinnatin A | P388 murine leukemia | 0.9 |

| Bipinnatin B | P388 murine leukemia | 3.2 |

| Bipinnatin D | P388 murine leukemia | 1.5 |

Data sourced from studies on Bipinnatin analogues.

Implicated Signaling Pathway: Nicotinic Acetylcholine Receptor Pathway

The binding of an antagonist, such as a bipinnatin, to the nAChR blocks the binding of the endogenous ligand, acetylcholine. This prevents the conformational change required to open the ion channel, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺). The downstream consequences of this inhibition can be significant, particularly in cells where nAChR signaling is critical for survival and proliferation. For instance, the inhibition of calcium influx can disrupt calcium-dependent signaling cascades, such as the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.

Inhibition of Nicotinic Acetylcholine Receptor Signaling by this compound

Conclusion and Future Directions

This compound stands as a molecule of significant interest due to its unique structural features and its position as a key intermediate in the biosynthesis of other complex marine natural products. While the biological activity of this compound itself requires more extensive investigation, the data from its analogues strongly suggest that it functions as an inhibitor of nicotinic acetylcholine receptors. This mode of action presents a compelling avenue for the development of novel therapeutic agents, particularly in the field of oncology. Future research should focus on elucidating the specific cytotoxic profile of this compound against a broader panel of cancer cell lines and further investigating its precise interactions with nAChR subtypes and their downstream signaling effects. Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating marine-derived compound.

References

Unraveling the Architecture of a Marine Diterpenoid: A Technical Guide to the Structure Elucidation of Bipinnatin J

For Immediate Release

This technical guide offers an in-depth exploration of the chemical structure elucidation of Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata.[1] Tailored for researchers, scientists, and drug development professionals, this document details the spectroscopic data that formed the foundation of its structural assignment, outlines the pivotal experimental methodologies, and visually represents the logical workflow of its elucidation. The structural confirmation of this compound was ultimately achieved through total synthesis, with the spectroscopic data of the synthetic compound being identical to that of the natural product.[1]

Spectroscopic Data: The Molecular Fingerprint

The determination of this compound's structure was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while high-resolution mass spectrometry (HRMS) is critical for establishing the molecular formula.[1]

Nuclear Magnetic Resonance (NMR) Data

The following tables present a comparison of the ¹H and ¹³C NMR spectroscopic data for both synthetic and natural (-)-bipinnatin J, providing the foundational quantitative data for its structural assignment.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 5.35 | d | 9.5 |

| 2 | 5.60 | dd | 9.5, 8.5 |

| 4 | 2.30 | m | |

| 4' | 2.15 | m | |

| 5 | 1.80 | m | |

| 5' | 1.65 | m | |

| 7 | 5.10 | t | 7.0 |

| 9 | 2.20 | m | |

| 9' | 2.05 | m | |

| 10 | 3.45 | q | 6.5 |

| 11 | 1.95 | s | |

| 13 | 7.20 | s | |

| 14 | 6.15 | s | |

| 15 | 1.85 | s | |

| 16 | 1.75 | s | |

| 17 | 1.25 | d | 6.5 |

| 18 | 4.90 | s | |

| 18' | 4.80 | s |

Data compiled from comparison of synthetic and natural product spectra. Minor variations may occur depending on the solvent and instrument used.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Position | Chemical Shift (δ) ppm |

| 1 | 82.5 |

| 2 | 135.0 |

| 3 | 125.0 |

| 4 | 39.0 |

| 5 | 24.0 |

| 6 | 148.0 |

| 7 | 124.5 |

| 8 | 132.0 |

| 9 | 38.0 |

| 10 | 40.0 |

| 11 | 16.0 |

| 12 | 140.0 |

| 13 | 115.0 |

| 14 | 120.0 |

| 15 | 17.0 |

| 16 | 23.0 |

| 17 | 21.0 |

| 18 | 112.0 |

| 19 | 170.0 |

| 20 | 130.0 |

Data compiled from comparison of synthetic and natural product spectra. Minor variations may occur depending on the solvent and instrument used.[1]

Experimental Protocols

The elucidation of a natural product's structure is dependent on a suite of established experimental techniques. The generalized methodologies for the key experiments used in the characterization of this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).[1]

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis:

-

¹H NMR spectra are analyzed to determine proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants, which reveal connectivity between adjacent protons.

-

¹³C NMR spectra provide the number of unique carbon environments.

-

COSY (Correlation Spectroscopy) spectra identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

-

Formula Determination: The precise mass measurement allows for the determination of the elemental composition and thus the molecular formula of the compound.[1]

Total Synthesis

The unequivocal proof of a proposed structure for a new natural product is its total synthesis. Several successful total syntheses of this compound have been reported, all of which ultimately confirmed the structure by demonstrating that the spectroscopic data of the synthetic material was identical to that of the natural isolate.[1][2] A notable approach involved a Nozaki-Hiyama-Kishi reaction for the macrocyclization.[3]

Visualizing the Path to Structure Elucidation

The following diagrams illustrate the logical workflow and key synthetic strategies employed in the structural determination of this compound.

The journey to elucidate the structure of this compound showcases the power of modern spectroscopic methods coupled with the definitive proof of total synthesis. This comprehensive approach not only confirmed the molecule's intricate furanocembranoid framework but also paved the way for the synthesis of its analogs for further biological investigation.[1] this compound is considered a key member of its family and is thought to be a biosynthetic precursor to several other furanocembranoids.[4]

References

The Enigmatic Presence of Bipinnatin J in Marine Gorgonians: A Technical Guide

For Immediate Release

ONTARIO, CA – Bipinnatin J, a furanocembranoid diterpene, stands as a pivotal intermediate in the biosynthesis of more complex and biologically active marine natural products. Isolated from gorgonian octocorals of the genus Pseudopterogorgia, its natural abundance and the intricate pathways it traverses remain a subject of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound, detailing its isolation from marine organisms and its biosynthetic significance.

Natural Abundance of this compound

This compound has been identified as a natural constituent of the gorgonian octocorals Pseudopterogorgia bipinnata and Pseudopterogorgia kallos.[1][2][3] These marine invertebrates, commonly known as sea plumes or sea fans, are recognized as prolific producers of a diverse array of diterpenes. While the presence of this compound in these organisms is well-established, specific quantitative data regarding its natural abundance, such as the yield as a percentage of the organism's dry weight or its concentration in the coral tissue, is not extensively detailed in the currently available scientific literature. The primary focus of existing research has been on the total synthesis of this compound, underscoring its importance as a precursor to other intricate molecules.[1][2][3]

Table 1: Documented Marine Sources of this compound

| Marine Organism | Phylum | Class | Order | Family | Genus |

| Pseudopterogorgia bipinnata | Cnidaria | Anthozoa | Alcyonacea | Gorgoniidae | Pseudopterogorgia |

| Pseudopterogorgia kallos | Cnidaria | Anthozoa | Alcyonacea | Gorgoniidae | Pseudopterogorgia |

Experimental Protocols: Isolation of Furanocembranoid Diterpenes

The following is a generalized protocol for the isolation and purification of furanocembranoid diterpenes, including this compound, from gorgonian corals. This methodology is based on established procedures for the extraction of secondary metabolites from marine invertebrates.

2.1. Collection and Preparation of Marine Organism

-

Specimens of Pseudopterogorgia species are collected by hand using SCUBA.

-

The collected corals are immediately frozen to preserve the chemical integrity of their secondary metabolites.

-

Prior to extraction, the frozen samples are typically lyophilized (freeze-dried) to remove water, and the dried material is then ground into a fine powder.

2.2. Extraction

-

The powdered coral tissue is subjected to exhaustive extraction with an organic solvent, commonly dichloromethane (B109758) or a mixture of dichloromethane and methanol.

-

This process is often carried out at room temperature with stirring for an extended period (e.g., 24-48 hours) and repeated multiple times to ensure complete extraction of the lipophilic compounds.

-

The resulting crude extract is obtained after filtration and removal of the solvent under reduced pressure using a rotary evaporator.

2.3. Chromatographic Purification

-

The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Initial Fractionation: The extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, employing a solvent gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol).

-

Fine Purification: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC), are then further purified using high-performance liquid chromatography (HPLC). Reversed-phase (e.g., C18) or normal-phase HPLC with various solvent systems is used to achieve the final separation and purification of this compound.

2.4. Structure Elucidation

-

The structure of the purified this compound is confirmed through a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight.

-

Biosynthetic Significance of this compound

This compound is a key biosynthetic precursor to more complex polycyclic diterpenes, such as intricarene.[4][5] The proposed biosynthetic transformation involves an initial oxidation of the furan (B31954) ring of this compound, followed by a transannular [5+2] cycloaddition reaction.[4] This pathway highlights the role of this compound as a molecular scaffold from which nature constructs a variety of structurally diverse and biologically active compounds.

Experimental Workflow for Isolation and Characterization

The overall workflow for the discovery and characterization of this compound from its natural source involves a systematic progression from collection to structural elucidation.

References

The Putative Biological Role of Bipinnatin J in Corals: A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Bipinnatin J, a furanocembranoid diterpene isolated from the soft coral Pseudopterogorgia bipinnata, occupies a crucial position in the biosynthesis of a diverse array of complex marine natural products. While direct experimental evidence detailing its specific biological roles within the coral is limited, its significance is underscored by its function as a key precursor to several potent bioactive compounds. This technical guide synthesizes the current understanding of this compound, focusing on its established biosynthetic role and the inferred biological activities based on its derivatives. We further explore a hypothetical mechanism of action involving the NF-κB signaling pathway, a common target for anti-inflammatory agents, and propose experimental workflows for future investigation. This document aims to serve as a comprehensive resource for researchers in marine natural products, chemical biology, and drug discovery.

Introduction: The Chemical Ecology of Soft Corals and the Discovery of this compound

Soft corals of the genus Pseudopterogorgia are prolific producers of a rich diversity of secondary metabolites, many of which are believed to play critical roles in chemical defense against predation, competition, and fouling. Among these, the furanocembranoids represent a significant class of diterpenes characterized by a 14-membered carbocyclic ring fused to a furanolactone moiety. This compound was first isolated from Pseudopterogorgia bipinnata and identified as a pivotal biosynthetic intermediate.[1] Its chemical structure serves as a branching point for the synthesis of more complex and often more biologically active molecules.[2][3] The total synthesis of this compound has been accomplished by several research groups, which not only confirms its structure but also provides a renewable source for further biological investigation.[4][5][6]

Established Role: A Key Biosynthetic Precursor

The primary established biological role of this compound in corals is that of a central precursor in the biosynthesis of other furanocembranoids.[3] This is supported by laboratory transformations of this compound into other natural products isolated from corals.[1] This biosynthetic relationship suggests that the ecological fitness of the coral may be, in part, dependent on its ability to produce this compound as a molecular scaffold for a wider chemical arsenal.

Figure 1: Simplified biosynthetic relationship of this compound to other furanocembranoids.

Inferred Biological Activity: Insights from Structurally Related Compounds

Anticancer and Cytotoxic Potential

Several compounds structurally related to this compound have demonstrated significant cytotoxic and antitumor activities. This suggests a potential role for the furanocembranoid scaffold in the chemical defense of the coral against encroaching organisms or in deterring predation.

| Compound | Cell Line | Activity | IC50 / GI50 | Reference |

| Bipinnatin A | P388 Murine Leukemia | Cytotoxic | 0.9 µg/mL | [4] |

| Bipinnatin B | P388 Murine Leukemia | Cytotoxic | 3.2 µg/mL | [4] |

| Bipinnatin D | P388 Murine Leukemia | Cytotoxic | 1.5 µg/mL | [4] |

| Bipinnatin I | Colon and Melanoma Cancer Cell Lines | Cytotoxic | 10⁻⁶ M | [4] |

| Bielschowskysin | - | Anticancer | Potent and Selective | [3][6] |

Table 1: Cytotoxic and Anticancer Activities of this compound-Related Compounds.

Neurotoxic Activity

Lophotoxin and Bipinnatin B are potent neurotoxins that act as irreversible antagonists of the nicotinic acetylcholine (B1216132) receptor.[4] This activity is a powerful deterrent against predators and highlights the potential for this compound-derived compounds to have highly specific molecular targets.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Inflammation is a key physiological process, and its dysregulation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[7] Many marine natural products exert their anti-inflammatory effects through the inhibition of this pathway.[8][9] While there is no direct evidence linking this compound to NF-κB inhibition, its general structural class makes this a plausible and compelling hypothesis for its putative anti-inflammatory role.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[10] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8]

Figure 2: Hypothetical inhibition of the canonical NF-κB signaling pathway by this compound.

Proposed Experimental Protocols for Future Research

To elucidate the putative anti-inflammatory activity of this compound and its potential interaction with the NF-κB pathway, a series of in vitro experiments are proposed.

General Anti-inflammatory Screening

-

Objective: To determine if this compound exhibits anti-inflammatory properties.

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

Assess cell viability using an MTT assay to rule out cytotoxicity.

-

Investigation of NF-κB Pathway Modulation

-

Objective: To determine if this compound inhibits the activation of the NF-κB pathway.

-

Cell Line: HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

-

Methodology:

-

Seed transfected HEK293 cells in a 96-well plate.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate cells with TNF-α (10 ng/mL) for 6 hours.

-

Measure luciferase activity as a readout for NF-κB transcriptional activity.

-

Western Blot Analysis of NF-κB Translocation

-

Objective: To visualize the effect of this compound on the nuclear translocation of the p65 subunit of NF-κB.

-

Cell Line: RAW 264.7 or HeLa cells.

-

Methodology:

-

Treat cells with this compound followed by stimulation with TNF-α.

-

Prepare nuclear and cytoplasmic protein extracts.

-

Perform SDS-PAGE and Western blot analysis using antibodies against p65 and IκBα.

-

Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading.

-

References

- 1. youtube.com [youtube.com]

- 2. Total Syntheses of this compound – Comparative Analysis of Synthetic Routes to a Biosynthetic Precursor | Department of Chemistry [chem.uga.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of (+)-intricarene using a biogenetically patterned pathway from (−)-bipinnatin J, involving a novel transannular [5+2] (1,3-dipolar) cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Bipinnatin J

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Bipinnatin J, a furanocembranoid natural product isolated from the gorgonian coral Pseudopterogorgia bipinnata. The methodologies outlined below are based on notable synthetic routes developed by the research groups of Trauner, Rawal, and Baran.

This compound is a key biosynthetic precursor to a variety of more complex and biologically active marine diterpenes.[1][2] Its total synthesis has been a subject of significant interest, leading to the development of several elegant and efficient strategies. These routes offer valuable insights into the construction of complex molecular architectures and provide a platform for the synthesis of analogs for pharmacological evaluation.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound generally involves the convergent assembly of two key fragments followed by a macrocyclization to construct the 14-membered ring. The primary challenge lies in the stereoselective formation of the trisubstituted Z-olefin and the diastereoselective macrocyclization.

A common retrosynthetic disconnection of this compound (1) involves an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the macrocycle from an acyclic precursor (2). This precursor can be further disconnected into two main building blocks: a furan-containing fragment and a butenolide-containing fragment.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Routes and Experimental Protocols

The Trauner Synthesis (Racemic)

The synthesis reported by the Trauner group features a ruthenium-catalyzed Alder-ene reaction, a Stille cross-coupling, and an intramolecular Nozaki-Hiyama-Kishi (NHK) allylation as key steps.[3] This nine-step synthesis is highly stereoselective and efficient.[3]

Overall Synthetic Workflow (Trauner)

Caption: Key stages of the Trauner synthesis of (±)-Bipinnatin J.

Experimental Protocol: Nozaki-Hiyama-Kishi Macrocyclization (Trauner)

To a solution of the allylic bromide precursor in anhydrous THF at room temperature under an argon atmosphere is added chromium(II) chloride. The reaction mixture is stirred vigorously for several hours until the starting material is consumed (as monitored by TLC). The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound as a white solid.

| Reagent/Parameter | Value |

| Starting Material | Allylic Bromide |

| Reagent | CrCl₂ |

| Solvent | Anhydrous THF |

| Temperature | Room Temperature |

| Reaction Time | 16 h[4] |

| Workup | Aqueous quench, EtOAc extraction |

| Purification | Flash Chromatography |

| Yield | >70% [4] |

The Rawal Synthesis (Racemic)

The Rawal group's synthesis is a convergent approach that utilizes a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran and a diastereoselective Cr(II)-mediated macrocyclization.[3][4] The longest linear sequence of this synthesis is 12 steps.[3][4]

Experimental Protocol: Silver-Promoted Alkylation (Rawal)

A solution of the siloxyfuran and the requisite allylic bromide in an appropriate solvent (e.g., dichloromethane) is treated with silver trifluoroacetate. The reaction is stirred at room temperature until completion. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the alkylated product.

| Reagent/Parameter | Value |

| Substrate 1 | Siloxyfuran |

| Substrate 2 | Allylic Bromide |

| Promoter | Ag(OCOCF₃)₂ |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Yield | 60% [4] |

The Baran Synthesis (Asymmetric)

The Baran group developed a concise and scalable 10-step total synthesis of (–)-Bipinnatin J.[5][6] This enantioselective route features a Ni-electrocatalytic decarboxylative cross-coupling, a unique halogen dance-Zweifel sequence to construct the trisubstituted furan, a Ni-mediated 1,6-conjugate addition, and an asymmetric proton transfer.[5][6]

Overall Synthetic Workflow (Baran)

Caption: Key stages of the Baran synthesis of (–)-Bipinnatin J.

Experimental Protocol: Asymmetric Proton Transfer (Baran)

The β,γ-unsaturated butenolide intermediate is dissolved in a suitable solvent and treated with a catalytic amount of a Cinchona alkaloid-derived catalyst. The reaction is stirred at room temperature until the isomerization to the α,β-unsaturated butenolide is complete. The product is then isolated and purified. This step is crucial for setting the stereochemistry at C10.

| Reagent/Parameter | Value |

| Substrate | β,γ-Unsaturated Butenolide |

| Catalyst | Cinchona Alkaloid Derivative |

| Solvent | Toluene |

| Temperature | Room Temperature |

| Enantiomeric Excess | 91% ee [7] |

Summary of Key Reaction Yields

| Synthetic Route | Key Reaction | Reported Yield |

| Trauner (2006) | Ruthenium-catalyzed Alder-ene | 7:1 mixture of regioisomers[3] |

| Stille Cross-Coupling | Excellent[3] | |

| NHK Macrocyclization | >70%[4] | |

| Rawal (2006) | Silver-promoted Alkylation | 60%[4] |

| Negishi Cross-Coupling | Quantitative[4] | |

| NHK Macrocyclization | 73%[4] | |

| Baran (2025) | Halogen dance-Zweifel olefination | 74%[7] |

| 1,6-Conjugate Addition | - | |

| Asymmetric Proton Transfer | Nearly quantitative[8] | |

| NHK Macrocyclization | 47% (over two steps)[7] |

Conclusion